molecular formula C13H10ClN5O B1452944 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine CAS No. 1232788-06-5

3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine

Cat. No.: B1452944
CAS No.: 1232788-06-5
M. Wt: 287.7 g/mol
InChI Key: TWIAQZAXYAFRMW-UHFFFAOYSA-N
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Description

3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine is a useful research compound. Its molecular formula is C13H10ClN5O and its molecular weight is 287.7 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with mitochondrial enzymes, potentially affecting mitochondrial function and energy production . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can induce changes in mitochondrial function, leading to altered energy production and oxidative stress . Additionally, it may impact gene expression by modulating transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, this compound has been shown to inhibit certain mitochondrial enzymes, disrupting the electron transport chain and ATP production . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular responses.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in mitochondrial activity and oxidative stress levels

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhanced mitochondrial function and reduced oxidative stress . At higher doses, it can induce toxic or adverse effects, including mitochondrial dysfunction, increased oxidative stress, and cellular damage . Understanding the dosage effects is essential for determining the therapeutic potential and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, this compound can influence the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation, thereby affecting energy production and metabolic homeostasis . These interactions highlight the compound’s potential impact on cellular metabolism and energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes and distributed to various cellular compartments, including the mitochondria and cytoplasm . The localization and accumulation of this compound within specific cellular regions are critical for its biological activity and effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized within the mitochondria, where it interacts with mitochondrial enzymes and affects mitochondrial function . Additionally, it may be targeted to other cellular compartments, such as the cytoplasm and nucleus, through specific targeting signals and post-translational modifications . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O/c14-9-4-1-3-8(7-9)11-17-13(20-19-11)10-5-2-6-16-12(10)18-15/h1-7H,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIAQZAXYAFRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=C(N=CC=C3)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine
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3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine
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3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine
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3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine
Reactant of Route 5
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine
Reactant of Route 6
Reactant of Route 6
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine

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